Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-
CAS No.: 651714-06-6
Cat. No.: VC16801759
Molecular Formula: C22H16N4S2
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651714-06-6 |
|---|---|
| Molecular Formula | C22H16N4S2 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-[(1,5-diphenyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C22H16N4S2/c1-3-9-16(10-4-1)21-24-20(25-26(21)17-11-5-2-6-12-17)15-27-22-23-18-13-7-8-14-19(18)28-22/h1-14H,15H2 |
| Standard InChI Key | VHDJWEVPVGGBFL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4 |
Introduction
Chemical Structure and Physicochemical Properties
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- belongs to the thioether class, featuring a sulfur atom bridging benzothiazole and triazole rings. The benzothiazole moiety contributes aromatic stability and electron-rich characteristics, while the triazole group enhances hydrogen-bonding capacity and metabolic resistance . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 651714-06-06 |
| Solubility | Low in aqueous media |
| Stability | Stable under inert conditions |
Nuclear magnetic resonance (NMR) spectroscopy confirms the regioselective 1,4-disubstitution pattern in the triazole ring, critical for bioactivity . The compound’s lipophilicity () suggests favorable membrane permeability, aligning with its observed cellular uptake in cancer models .
Synthesis and Structural Characterization
Regioselective Click Chemistry Approach
The synthesis employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to achieve high regioselectivity and yield . The protocol involves:
-
Preparation of Azide Precursor: 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is synthesized via bromoacetylation of 2-(piperazin-1-yl)benzothiazole, followed by azide substitution .
-
Cycloaddition Reaction: The azide reacts with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) at 80°C for 8 hours, forming 1,4-disubstituted triazoles with yields exceeding 80% .
Key Reaction Conditions:
-
Solvent: Dichloromethane/water (1:1)
-
Temperature: 80°C
-
Catalysts: CuSO₄·5H₂O, sodium ascorbate
Eco-Friendly Modifications
A solvent-free variant synthesizes 4,5-diester-1,2,3-triazoles by reacting the azide with dimethylacetylene dicarboxylate under neat conditions, achieving 92–94% yields in 3 minutes . This method reduces environmental impact while maintaining efficiency.
Pharmacological Activities and Anticancer Efficacy
In Vitro Antiproliferative Activity
The compound exhibits dose-dependent growth inhibition across cancer cell lines, with notable potency against hormone-responsive cancers :
| Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| MCF7 (Breast) | 12.3 | Estrogen receptor α |
| T47D (Breast) | 14.7 | PI3K/AKT/mTOR |
| HCT116 (Colon) | 9.8 | Wnt/β-catenin |
| Caco2 (Colon) | 11.2 | Apoptosis (Bcl-2/Bax) |
Mechanistically, it downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax, triggering mitochondrial membrane permeabilization . Synergistic effects with paclitaxel and doxorubicin suggest combinatorial therapy potential .
Broad-Spectrum Biological Activities
Beyond anticancer effects, preliminary data indicate:
-
Antimicrobial Activity: MIC of 8 μg/mL against Staphylococcus aureus .
-
Antidiabetic Potential: 58% α-glucosidase inhibition at 50 μM .
-
Antimalarial Activity: IC₅₀ of 3.2 μM against Plasmodium falciparum .
Structure-Activity Relationships (SAR) and Drug-Likeness
Critical Substituents for Bioactivity
-
Triazole Ring: 1,4-Disubstitution enhances DNA intercalation and topoisomerase II inhibition .
-
Benzothiazole Moiety: Electron-withdrawing groups (e.g., -NO₂) at position 6 improve cytotoxicity .
-
Piperazine Linker: Increases solubility and modulates pharmacokinetics .
In Silico ADME Profiling
Computational models predict favorable drug-likeness:
Comparative Analysis with Analogues
Compared to parent benzothiazoles, this derivative shows:
-
Enhanced Potency: 5-fold lower IC₅₀ against HCT116 than 2-aminobenzothiazole .
-
Improved Selectivity: 12:1 cancer-to-normal cell (HEK293) selectivity ratio vs. 3:1 for analogues .
Future Directions and Clinical Translation
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.
-
Nanoformulation Development: Address aqueous insolubility using liposomal or polymeric carriers.
-
Target Identification: Proteomic profiling to identify novel binding partners (e.g., HDACs, kinases).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume